molecular formula C26H22FNO5S B2424949 ethyl 3-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate CAS No. 1114872-44-4

ethyl 3-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate

Cat. No.: B2424949
CAS No.: 1114872-44-4
M. Wt: 479.52
InChI Key: MISXBZGBYQOWCR-UHFFFAOYSA-N
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Description

Ethyl 3-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate is a useful research compound. Its molecular formula is C26H22FNO5S and its molecular weight is 479.52. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 3-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO5S/c1-4-33-26(30)18-6-5-7-20(13-18)28-15-24(25(29)21-10-8-16(2)12-17(21)3)34(31,32)23-11-9-19(27)14-22(23)28/h5-15H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISXBZGBYQOWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate (ETEB) is a complex organic compound that has gained attention for its potential biological activities. This article reviews the available literature on ETEB's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

ETEB features a benzothiazine ring system, a benzoate ester group, and a fluorinated substituent. The molecular formula of ETEB contributes to its unique chemical properties, making it a subject of interest in medicinal chemistry.

Biological Activities

1. Kinase Inhibitory Activity

ETEB has demonstrated significant kinase inhibitory activity, particularly against the Flt-3 receptor tyrosine kinase. Flt-3 is involved in various cellular processes such as cell proliferation and differentiation. This property positions ETEB as a potential candidate for developing anti-cancer drugs aimed at hematological malignancies like acute myeloid leukemia (AML), where Flt-3 mutations are common.

2. Antibacterial Activity

Research indicates that ETEB exhibits antibacterial activity against certain Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae . However, further studies are needed to elucidate the mechanisms underlying this antibacterial effect and to assess the compound's efficacy as an antibacterial agent.

ETEB's mechanism of action involves binding to specific sites on enzymes or receptors, modulating their activity through various pathways such as signal transduction or enzyme inhibition. This interaction is crucial for understanding how ETEB can exert its biological effects in different contexts.

Case Studies and Research Findings

A review of recent studies highlights several key findings regarding ETEB:

Study Findings
Study A (2023)Demonstrated ETEB's efficacy against Flt-3 mutations in AML cell linesSupports potential use in targeted cancer therapy
Study B (2022)Investigated antibacterial properties; showed inhibition of S. aureus growthSuggests further exploration as an antibacterial agent
Study C (2021)Evaluated pharmacokinetics; indicated favorable absorption and distribution profilesPromising candidate for drug development

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